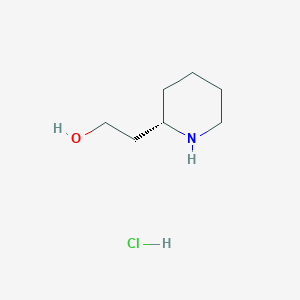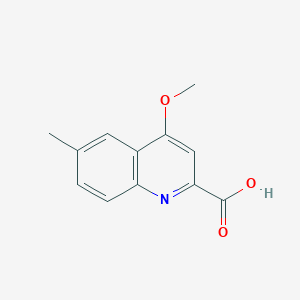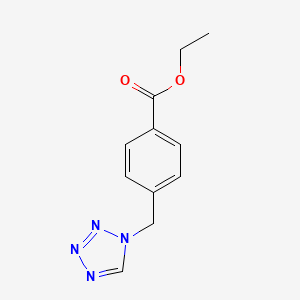
(R)-2-amino-3-(4-iodophenyl)propan-1-ol
Übersicht
Beschreibung
“®-2-amino-3-(4-iodophenyl)propan-1-ol” is a chemical compound. It is also known as 3-(4-iodophenyl)propan-1-ol . The CAS Number of this compound is 60075-78-7 . It has a molecular weight of 262.09 .
Molecular Structure Analysis
The molecular structure of this compound is based on the InChI code: 1S/C9H11IO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 . This indicates that the compound contains 9 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
The compound has a melting point of 38-40 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Cardioselective Beta-Blockers
A series of beta-blockers were synthesized, including compounds related to (R)-2-amino-3-(4-iodophenyl)propan-1-ol. These compounds demonstrated substantial cardioselectivity, particularly those with specific substituents, indicating potential applications in treating heart diseases and arrhythmias (Rzeszotarski et al., 1979).
Stereochemistry and Synthesis
The stereochemistry and synthesis of similar amino alcohols, including (R)-2-amino-3-(4-iodophenyl)propan-1-ol, were explored to understand their molecular configurations. Such studies are crucial for developing pharmacologically active compounds (Drewes et al., 1992).
Pharmacologically Valuable Derivatives
Pharmacologically valuable new derivatives of 1-phenoxy-3-amino-propane-2-ol, which is structurally related to (R)-2-amino-3-(4-iodophenyl)propan-1-ol, were developed. These derivatives have potential uses in treating heart diseases, showcasing the broader applicability of this chemical class in medicinal chemistry (Griffin, 2001).
Synthesis of Cyclic Polyamines
Cyclic polyamines were synthesized from similar amino alcohols, such as 3-amino-propan-1-ol, using enzymatic methods. These polyamines have applications in drug and gene delivery, illustrating the versatility of these compounds in biotechnology (Cassimjee et al., 2012).
Corrosion Inhibition
Tertiary amines synthesized from 1,3-di-amino-propan-2-ol showed inhibitive performance on carbon steel corrosion. This suggests potential industrial applications of similar amino alcohols in protecting metals from corrosion (Gao et al., 2007).
Fluorescent Markers for Biodiesel Quality Control
Amphyphylic triazoanilines synthesized from compounds like 1-(4-(4-aminophenyl)-1H-1,2,3-triazole-1-yl)-3-(3-pentadecylphenoxy)propan-2-ol have potential as fluorescent markers in biodiesel quality control. This application demonstrates the role of such chemicals in environmental monitoring (Pelizaro et al., 2019).
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-(4-iodophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCOBLKNQSOAGC-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CO)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10708909 | |
| Record name | (2R)-2-Amino-3-(4-iodophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-amino-3-(4-iodophenyl)propan-1-ol | |
CAS RN |
210554-97-5 | |
| Record name | (2R)-2-Amino-3-(4-iodophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10708909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one](/img/structure/B1396502.png)




![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1396511.png)







